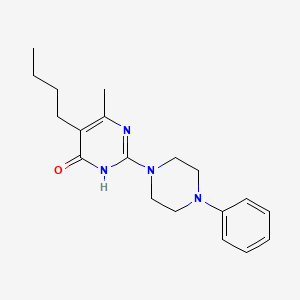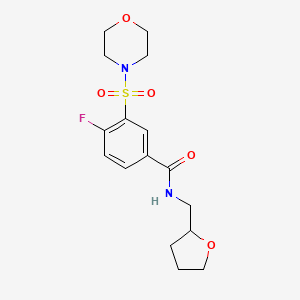
5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one: is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with butyl, methyl, and phenylpiperazine groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.
Substitution Reactions: The butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Phenylpiperazine Introduction: The phenylpiperazine moiety can be attached via a nucleophilic substitution reaction, where the pyrimidinone core reacts with 1-phenylpiperazine under reflux conditions in a suitable solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to a dihydropyrimidinone derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Products include butanol, butanal, butanoic acid, and corresponding oxidized derivatives of the methyl group.
Reduction: Products include dihydropyrimidinone derivatives.
Substitution: Products include various substituted phenylpiperazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-butyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.
5-butyl-6-methyl-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.
5-butyl-6-methyl-2-(4-isopropylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure but with an isopropyl group instead of a phenyl group on the piperazine ring.
Uniqueness
The uniqueness of 5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the phenyl group on the piperazine ring can significantly influence its interaction with biological targets and its overall pharmacokinetic profile.
Eigenschaften
IUPAC Name |
5-butyl-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-3-4-10-17-15(2)20-19(21-18(17)24)23-13-11-22(12-14-23)16-8-6-5-7-9-16/h5-9H,3-4,10-14H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKGYAYFFMLYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(2-chlorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5982451.png)
![4-(2-fluoro-4-methoxybenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5982456.png)
![7-(4-fluorobenzyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5982464.png)
![N-benzyl-3-({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5982473.png)
![2-methyl-7-(4-methylpiperazino)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5982489.png)
![3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B5982499.png)
![N-[2-(2-chloro-5-methylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B5982501.png)
![[3-(2-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B5982502.png)
![2-(5-aminotetrazol-1-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide](/img/structure/B5982517.png)
![[1-[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]piperidin-4-yl]methanol](/img/structure/B5982520.png)

![N'~4~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ISONICOTINOHYDRAZIDE](/img/structure/B5982523.png)
![2-(4-acetylphenoxy)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B5982526.png)
![1-(2-methoxyphenyl)-4-[1-(4-pyridinylmethyl)-3-piperidinyl]piperazine](/img/structure/B5982545.png)
